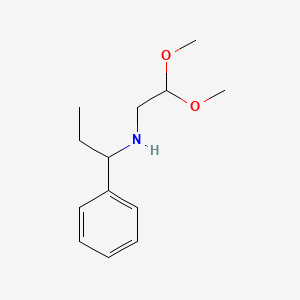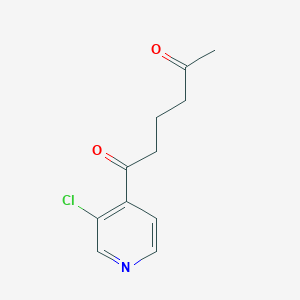
(2,2-Dimethoxyethyl)(1-phenylpropyl)amine
Übersicht
Beschreibung
(2,2-Dimethoxyethyl)(1-phenylpropyl)amine is an organic compound with the molecular formula C13H21NO2 . It has a molecular weight of 223.31 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for (2,2-Dimethoxyethyl)(1-phenylpropyl)amine is 1S/C13H21NO2/c1-4-12(11-8-6-5-7-9-11)14-10-13(15-2)16-3/h5-9,12-14H,4,10H2,1-3H3 . This code provides a specific description of the molecule’s structure.
Physical And Chemical Properties Analysis
(2,2-Dimethoxyethyl)(1-phenylpropyl)amine is a liquid at room temperature . Its boiling point and other physical properties were not found in the search results.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications and Organic Synthesis
- Multicomponent Reactions: The application of 2-(2,2-dimethoxyethyl) phenyl iso-nitrile in Ugi, Passerini, and Ugi-Smiles reactions was explored, highlighting its role as a neutral, nucleophilic COOH equivalent, facilitating the transformation into various carboxylic acid derivatives (Kreye, Westermann, & Wessjohann, 2007).
Amine Chemistry and Material Science
- Lithium and Potassium Amides: The study on lithium and potassium amides of sterically demanding aminopyridines sheds light on the structural and dynamic aspects of these compounds, which are crucial for understanding their reactivity and potential applications in synthesis and catalysis (Scott, Schareina, Tok, & Kempe, 2004).
Hydroamination and Bond Formation
- Metal-Free Photoredox Catalysis: An innovative approach for the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds from redox-activated primary amine derivatives was developed, highlighting the versatility of amines in synthesizing complex molecular scaffolds (Ociepa, Turkowska, & Gryko, 2018).
Fluorescence and Photochemical Behavior
- Fluorescence Enhancement: Research into the fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions, termed the "amino conjugation effect", demonstrates the impact of structural modifications on the photochemical properties of amines (Yang, Chiou, & Liau, 2002).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-(2,2-dimethoxyethyl)-1-phenylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-4-12(11-8-6-5-7-9-11)14-10-13(15-2)16-3/h5-9,12-14H,4,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSZTUYTKQNOMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NCC(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Dimethoxyethyl)(1-phenylpropyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![cis-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1465070.png)




![6-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1465080.png)
![(2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)amine dihydrochloride](/img/structure/B1465083.png)


![[1-(Methylamino)cyclobutyl]methanol](/img/structure/B1465087.png)
![cis-2-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1465089.png)

![methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B1465092.png)